molecular formula C19H17P B086748 Diphenyl(p-tolyl)phosphine CAS No. 1031-93-2

Diphenyl(p-tolyl)phosphine

Cat. No. B086748
CAS RN: 1031-93-2
M. Wt: 276.3 g/mol
InChI Key: QJIMTLTYXBDJFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenyl(p-tolyl)phosphine and related phosphine compounds involves several strategies. Notably, the preparation of diphosphines based on the heterocyclic 1,3,2-diazaphospholidine framework has been described, showcasing the ability of these compounds to undergo homolytic cleavage of P-P bonds in solution to form phosphinyl radicals. These radicals have been reacted with various elements (O2, S8, Se, Te, P4), demonstrating the versatility of phosphine compounds in synthesis and their reactivity towards different elements to yield a variety of compounds including phosphinic acid anhydrides, sulfides/disulfides, selenides, and tellurides (Giffin et al., 2012).

Molecular Structure Analysis

The molecular structure of phosphine compounds, including diphenyl(p-tolyl)phosphine, has been explored through various techniques. For instance, X-ray crystallography has provided insights into the structural aspects of diphenylphosphine derivatives. The crystal structure of diphenyl(3-phenylpropyl)phosphine reveals how molecules are linked into chains, highlighting the significance of face-to-face and edge-to-face interactions between phenyl rings in determining the structural conformation of these compounds (Bond et al., 2001).

Chemical Reactions and Properties

Phosphine compounds engage in a variety of chemical reactions, demonstrating their versatility. Photoinduced coupling reactions, for example, have been utilized to synthesize thio- or selenophosphinates from diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide under photoirradiation, showcasing the potential of phosphine compounds in facilitating novel synthetic pathways (Sato et al., 2017).

Physical Properties Analysis

The physical properties of diphenyl(p-tolyl)phosphine, such as solubility, melting point, and stability, are crucial for its application in various reactions and processes. While specific studies on these properties were not directly found, the general stability and reactivity patterns of phosphine compounds provide a basis for understanding their behavior in different environments.

Chemical Properties Analysis

The chemical properties of diphenyl(p-tolyl)phosphine, including its reactivity with different chemical groups and its role as a ligand in coordination chemistry, highlight its importance. For example, the reactivity of phosphine coordination complexes and their susceptibility to ligand exchange reactions underscore the utility of phosphine compounds in synthesizing new materials with desired chemical properties (Burford et al., 2003).

Scientific Research Applications

  • Organometallic Chemistry

    • Diphenyl(p-tolyl)phosphine is used in the preparation and reactivity of tertiary phosphines . It’s involved in the synthesis of new phosphines and data concerning the reactivity of phosphines excluding metal complexation .
    • In the field of metal phosphines, Diphenyl(p-tolyl)phosphine has similar electronic effect but differ in their steric effects compared to PMe3 . This makes it a versatile system for carrying out many organometallic catalysis .
  • Organic Chemistry

    • Diphenyl(p-tolyl)phosphine is used in the Staudinger reaction with diphenylphosphorylazide to produce N‐phosphorylated iminophosphoranes . These compounds have been used as intermediates in the phosphorus‐containing dendrimers synthesis .
    • It’s also used in radical reactions promoted by trivalent tertiary phosphines . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
  • Chemical Synthesis

    • Diphenyl(p-tolyl)phosphine is used as a reactant in three-component cyclization .
    • It’s also used in probing coordination ability via a palladium pincer complex .
    • It’s involved in chelation-assisted hydroacylation of olefins with primary alcohols .
  • Pharmaceutical Research

    • Diphenyl(p-tolyl)phosphine has been used in the synthesis of compounds with antiproliferative properties against several types of cancer . For example, it has been shown that 4-methylenehex-5-enol and its saturated analogue were activated with mesyl chloride and reacted with lithium diphenylphosphide to give phosphines, whose ruthenium(ii)- and gold(i)-complexes demonstrated strong antiproliferative properties .
  • Material Science

    • Diphenyl(p-tolyl)phosphine is used in the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . These complexes have potential applications in material science and catalysis .
  • Thermal Stability Studies
    • Diphenyl(p-tolyl)phosphine is used in the study of the effect of substituents on the crystal structure and thermal stability of N-phosphorylated iminophosphoranes . The presence of the methyl group leads to the formation of supramolecular chains, while the methoxy group determines the formation of supramolecular layers with rhombohedral meshes . Comparative thermogravimetric analysis and kinetic study provide additional information on thermal stability and decomposition mechanism .

Safety And Hazards

While specific safety data for Diphenyl(p-tolyl)phosphine was not found, it may cause respiratory irritation . No effects are known for reproductive toxicity, specific target organ system toxicity - repeated exposure, aspiration hazard, and subacute to chronic toxicity .

Future Directions

Diphenyl(p-tolyl)phosphine can be used for the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . Its potential applications in other areas of chemistry and materials science could be explored in future research.

properties

IUPAC Name

(4-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIMTLTYXBDJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145641
Record name Diphenyl-p-tolylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(p-tolyl)phosphine

CAS RN

1031-93-2
Record name Diphenyl-p-tolylphosphine
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Record name Diphenyl-p-tolylphosphine
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Record name Diphenyl-p-tolylphosphine
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Record name Diphenyl-p-tolylphosphine
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Synthesis routes and methods

Procedure details

A 100 mL of reactor equipped with magnetic stir bar was charged with 140 mg (0.15 mmol) of {[(t-Bu)2P(OH)]2PdCl}2, 1.27 g (10.0 mmol) of 4-chlorotoluene, and 10.0 mmol of KPPh2 in 30.0 mL of THF. The resulting mixture was refluxed for 17 h before the reaction was cooled to room temperature, quenched with with 20 mL of H2O. The phosphorus-31 NMR spectrum of the reaction mixture at this point showed the δ32.1 [˜10%, Ph2PH(O)] and −5.0 (˜90%, MeC6H4-PPh2) resonances.
[Compound]
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
SNAA Halim, FJ Nordin, MRM Abd Razak… - Journal of …, 2019 - Taylor & Francis
Five new silver (I) complexes were synthesized with mixed ligands of thiosemicarbazone derivatives and diphenyl (p-tolyl) phosphine in search of new biologically active compounds. A …
Number of citations: 14 www.tandfonline.com
L Kirsten, G Steyl, A Roodt - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, [PdBr2(C19H17P)2], the PdII ion resides on a centre of symmetry and is coordinated by two Br anions [Pd—Br = 2.4266 (2) Å] and two P-donor ligands [Pd—P = …
Number of citations: 1 scripts.iucr.org
G Steyl, L Kirsten, A Roodt - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The centrosymmetric title compound, [PdCl2(C19H17P)2], crystallizes with a square-planar geometry about the PdII metal centre. The most important bond distances include Pd—P (…
Number of citations: 3 scripts.iucr.org
G Steyl - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
The title compound, [CuCl(C19H17P)2], is an example of an asymmetric bisphosphine complex of copper(I). It crystallizes with a distorted trigonal–planar geometry about the copper(I) …
Number of citations: 1 scripts.iucr.org
TC Ooi, FJ Nordin, NS Rahmat, SNAA Halim… - … /Genetic Toxicology and …, 2023 - Elsevier
Complexes of coinage metals can potentially be used as alternatives to platinum-based chemotherapeutic drugs. Silver is a coinage metal that can potentially improve the spectrum of …
Number of citations: 3 www.sciencedirect.com
J Wang, Q Yang, Z Zhang, T Li, S Zhang - Dalton Transactions, 2010 - pubs.rsc.org
The synthesis of InP nanofibers via a new Ullmann-type reaction of indium nanoparticles with tri(m-tolyl)phosphine (P(PhMe)3) was typically performed to illustrate an alternative route …
Number of citations: 11 pubs.rsc.org
AB Goel - Inorganica chimica acta, 1984 - Elsevier
Although in transition metal catalyzed organic reactions, efforts have generally been focused on the evaluation of important mechanistic steps for major product formation from the …
Number of citations: 15 www.sciencedirect.com
NI Barnard, TN Hill - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The CuI atom in the title compund, [Cu(C7H2Br3O2)(C19H17P)2], is located on a twofold rotation axis; the 3,5,7-tribromotropolonate anion coordinates as a bidentate ligand with a bite …
Number of citations: 6 scripts.iucr.org
H Nawaz, A Waseem, M Nafees… - Applied …, 2017 - Wiley Online Library
In quest of new metallo‐pharmaceuticals with enhanced anticancer activity, four new phosphine‐ and carbodithioate‐based Pd(II) complexes of the type [(R)CS 2 Pd(PR 3 )Cl] (where R …
Number of citations: 17 onlinelibrary.wiley.com
K Vyakaranam, G Rana, K Grelck, BF Spielvogel… - Inorganica chimica …, 2003 - Elsevier
Triphenylphosphinecyanoborane (1), diphenyl(2-methoxyphenyl)phosphinecyanoborane (2), diphenyl(p-tolyl)phosphinecyanoborane (3), methyldiphenylphosphinecyanoborane (4) …
Number of citations: 10 www.sciencedirect.com

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